molecular formula C17H25N3O B13966331 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B13966331
M. Wt: 287.4 g/mol
InChI Key: KCIXUNKZVSJKHE-UHFFFAOYSA-N
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Description

2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a chemical compound with the molecular formula C17H25N3O. It belongs to the class of spirocyclic compounds, which are characterized by a unique spiro structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the amino and ethanone groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as a selective inhibitor for enzymes like TYK2 and JAK1, which are involved in inflammatory pathways. By binding to these enzymes, the compound can modulate their activity and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is unique due to its specific substitution pattern and the presence of both amino and ethanone functional groups. This unique structure contributes to its selective inhibitory activity and potential therapeutic applications .

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

2-amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

InChI

InChI=1S/C17H25N3O/c18-12-16(21)20-10-7-17(8-11-20)6-9-19(14-17)13-15-4-2-1-3-5-15/h1-5H,6-14,18H2

InChI Key

KCIXUNKZVSJKHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCN(C2)CC3=CC=CC=C3)C(=O)CN

Origin of Product

United States

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